3,5-Difluoro-4-methylbenzamide

Descripción general

Descripción

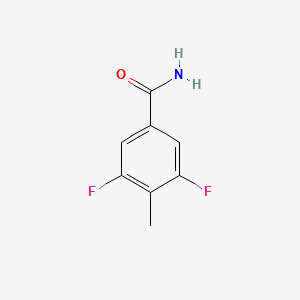

3,5-Difluoro-4-methylbenzamide: is an organic compound with the molecular formula C8H7F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 3rd and 5th positions and a methyl group at the 4th position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Difluoro-4-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 3,5-difluoro-4-methylbenzoic acid.

Activation: The carboxylic acid group is activated using oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to form the corresponding acyl chloride.

Amidation: The acyl chloride is then reacted with aqueous methylamine to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory methods. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to handle hazardous reagents like oxalyl chloride.

Análisis De Reacciones Químicas

Types of Reactions: 3,5-Difluoro-4-methylbenzamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The amide group can be involved in oxidation and reduction reactions, although these are less common.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Coupling Reactions: Biaryl compounds are commonly formed.

Aplicaciones Científicas De Investigación

Chemistry: 3,5-Difluoro-4-methylbenzamide is used as a building block in organic synthesis, particularly in the development of fluorinated aromatic compounds which are valuable in pharmaceuticals and agrochemicals.

Biology and Medicine: Fluorinated compounds like this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In materials science, fluorinated benzamides are explored for their unique electronic properties, making them useful in the development of advanced materials such as liquid crystals and organic semiconductors .

Mecanismo De Acción

The mechanism of action of 3,5-Difluoro-4-methylbenzamide in biological systems is not fully elucidated. it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in disease pathways. The fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic environment of the molecule .

Comparación Con Compuestos Similares

3,5-Difluoro-4-formylbenzamide: Similar structure but with a formyl group instead of a methyl group.

3,5-Difluoro-4-chlorobenzamide: Contains a chlorine atom instead of a methyl group.

3,5-Difluoro-4-methoxybenzamide: Features a methoxy group in place of the methyl group.

Uniqueness: 3,5-Difluoro-4-methylbenzamide is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the methyl group can affect the compound’s lipophilicity and metabolic stability, making it a distinct candidate for various applications .

Actividad Biológica

3,5-Difluoro-4-methylbenzamide is a fluorinated derivative of benzamide that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C₈H₇F₂NO. The structure features a benzene ring with two fluorine atoms located at the 3rd and 5th positions and a methyl group at the 4th position. This specific substitution pattern is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₂NO |

| Molecular Weight | 173.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzamides generally act as inhibitors or modulators of specific proteins or enzymes. The presence of fluorine atoms can enhance the binding affinity and specificity towards these targets.

Potential Targets

- Antimicrobial Activity : Studies indicate that benzamides exhibit antibacterial and antifungal properties, which may extend to this compound.

- Anticancer Activity : Research suggests that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has shown that this compound demonstrates significant antimicrobial activity against various pathogens. For instance, a study reported an IC50 value indicating effective inhibition of bacterial growth at low concentrations.

Anticancer Activity

A notable study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Findings : The compound exhibited an EC50 range from 0.1 to 1.0 μM across different cell lines, indicating potent anticancer properties.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzamide | Fluorine at positions 3 and 5 | Moderate antibacterial |

| 2,4-Difluoro-3-methylbenzamide | Fluorine at positions 2 and 4 | Anticancer properties noted |

| This compound | Fluorine at positions 3 and 5; methyl at 4 | Strong antimicrobial & anticancer |

Case Studies

- Study on Anticancer Properties : A recent publication detailed the effects of this compound on the MCF-7 cell line. The study found that treatment led to increased apoptosis markers such as caspase activation and PARP cleavage.

- Antimicrobial Efficacy : Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial load in treated cultures compared to controls.

Propiedades

IUPAC Name |

3,5-difluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c1-4-6(9)2-5(8(11)12)3-7(4)10/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSHXJGIZQYVZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.